N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S and its molecular weight is 458.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound belonging to the thienopyrimidine class, notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by a thienopyrimidine core fused with thiophene and pyrimidine rings. The presence of a bromophenyl group and an acetamide moiety contributes to its unique chemical properties. The molecular formula is C21H16BrFN3O2S with a molecular weight of approximately 453.49 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thienopyrimidine have been shown to inhibit key signaling pathways involved in cancer progression:
- VEGFR-2 and AKT Inhibition : Compounds structurally related to this compound have demonstrated significant inhibitory effects on VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. For example, one study reported IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT inhibition in related thienopyrimidine derivatives .
- Induction of Apoptosis : The mechanism of action includes the induction of apoptosis in cancer cells through caspase activation. Flow cytometry analyses indicated that treatment with these compounds leads to cell cycle arrest at the S phase, suggesting a disruption in DNA synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell proliferation and survival:
- Kinase Inhibition : The compound inhibits critical kinases such as VEGFR-2 and AKT, leading to reduced phosphorylation of downstream targets that promote cell growth.
- Cell Cycle Arrest : Treatment with the compound has been shown to cause significant cell cycle arrest in cancer cell lines, particularly at the S phase, indicating a halt in cellular replication processes.
Study on Antiproliferative Activity
A study conducted on various thienopyrimidine derivatives demonstrated their potential as antiproliferative agents against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines. The most promising candidates exhibited IC50 values ranging from 0.126 μM to 6.96 μM across different cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions on the thienopyrimidine core significantly affect biological activity:
Compound | Substituent | IC50 (μM) | Mechanism |
---|---|---|---|
3b | Methyl | 3.105 (HepG2) | VEGFR-2 Inhibition |
4c | Chlorine | 0.075 (VEGFR-2) | AKT Inhibition |
6a | Acetamide | Variable | Enhanced Cytotoxicity |
These findings underscore the importance of functional group positioning in determining the efficacy of these compounds against cancer cells.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-2-1-3-15(8-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-4-6-14(22)7-5-12/h1-8,10-11H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRYKHSIUCBRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.